2-(4-Formylphenyl)propionic acid
Overview
Description
“2-(4-Formylphenyl)propionic acid” is a compound with the molecular formula C10H10O3 . It is also known as Ibuprofen Impurity K . This compound is used in the treatment of bacterial infections and inflammation . It is an organic solution that can be injected, administered orally, or applied topically .
Molecular Structure Analysis
The IUPAC name for “2-(4-Formylphenyl)propionic acid” is 2-(4-formylphenyl)propanoic acid . The InChI string is InChI=1S/C10H10O3/c1-7(10(12)13)9-4-2-8(6-11)3-5-9/h2-7H,1H3,(H,12,13) . The Canonical SMILES string is CC(C1=CC=C(C=C1)C=O)C(=O)O .Physical And Chemical Properties Analysis
The molecular weight of “2-(4-Formylphenyl)propionic acid” is 178.18 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 .Scientific Research Applications
Comprehensive Analysis of 2-(4-formylphenyl)propanoic Acid Applications
2-(4-formylphenyl)propanoic Acid, also known as Ibuprofen Impurity K, is a compound with the molecular formula
C10H10O3 C_{10}H_{10}O_{3} C10H10O3
and a molecular weight of 178.18 . It has various applications in scientific research, particularly in the pharmaceutical industry due to its relation to ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). Below is a detailed analysis of its unique applications across different fields of research.Pharmaceutical Impurity Standard: As an impurity standard, 2-(4-formylphenyl)propanoic Acid serves as a reference material for quality control in the pharmaceutical industry. It helps in the identification and quantification of impurities in ibuprofen during the manufacturing process . This ensures the purity and safety of the final pharmaceutical product.
Clinical Testing: In clinical testing, this compound is used to assess the pharmacokinetics and metabolic pathways of ibuprofen. By studying its impurities, researchers can better understand how the drug is processed in the body and can optimize its efficacy and safety profile .
Analytical Chemistry Research: Researchers in analytical chemistry utilize 2-(4-formylphenyl)propanoic Acid to develop and validate analytical methods. These methods are crucial for the detection of impurities in drugs and for ensuring compliance with regulatory standards .
Material Science: In material science, the compound can be used to synthesize new materials or coatings that could potentially release ibuprofen slowly over time. This application is particularly relevant in the development of drug-eluting medical devices .
Toxicology Studies: Toxicology studies often require the use of impurities to understand the toxic effects of drug contaminants. 2-(4-formylphenyl)propanoic Acid can be used to study the toxicological impact of ibuprofen impurities on biological systems .
Drug Development: This compound is valuable in the early stages of drug development, where it can be used as a building block for synthesizing new drug candidates. Its structural similarity to ibuprofen makes it a useful starting point for developing new anti-inflammatory agents .
Environmental Impact Research: The environmental impact of pharmaceuticals is an emerging field of study. Researchers can use 2-(4-formylphenyl)propanoic Acid to investigate the degradation products of ibuprofen in the environment and their potential ecological effects .
Educational Purposes: In academic settings, 2-(4-formylphenyl)propanoic Acid can be used as a teaching aid to demonstrate the process of drug impurity analysis and its importance in pharmaceutical sciences .
Safety And Hazards
properties
IUPAC Name |
2-(4-formylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7(10(12)13)9-4-2-8(6-11)3-5-9/h2-7H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXYHYOWEQQFMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Formylphenyl)propionic acid | |
CAS RN |
43153-07-7 | |
Record name | 2-(4-Formylphenyl)propionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043153077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-FORMYLPHENYL)PROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/600T0F0PX0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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